N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-(3-phenylpropyl)piperidin-3-amine
Description
N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-(3-phenylpropyl)piperidin-3-amine is a complex organic compound that features a piperidine ring substituted with a phenylpropyl group, a methyl group, and a methylimidazole moiety
Properties
IUPAC Name |
N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-(3-phenylpropyl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4/c1-22-15-12-21-20(22)17-23(2)19-11-7-14-24(16-19)13-6-10-18-8-4-3-5-9-18/h3-5,8-9,12,15,19H,6-7,10-11,13-14,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSKGFIZXMYPTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN(C)C2CCCN(C2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-(3-phenylpropyl)piperidin-3-amine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Phenylpropyl Group: This step involves the alkylation of the piperidine ring with a phenylpropyl halide under basic conditions.
Attachment of the Methylimidazole Moiety: The final step involves the alkylation of the piperidine nitrogen with a methylimidazole derivative, often using a strong base like sodium hydride to deprotonate the nitrogen and facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the phenylpropyl group.
Reduction: Reduction reactions can target the imidazole ring or the piperidine ring, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, typically under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the nitrogen atoms.
Scientific Research Applications
N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-(3-phenylpropyl)piperidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of imidazole-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-(3-phenylpropyl)piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazole moiety can participate in hydrogen bonding and π-π interactions, while the piperidine ring can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-methylimidazole: A simpler compound with similar imidazole functionality.
Phenylpiperidine: Shares the piperidine and phenyl groups but lacks the imidazole moiety.
Methylphenylpiperidine: Similar structure but without the imidazole ring.
Uniqueness
N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-(3-phenylpropyl)piperidin-3-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in simpler analogs. The presence of both the imidazole and phenylpropyl groups allows for a diverse range of interactions and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
